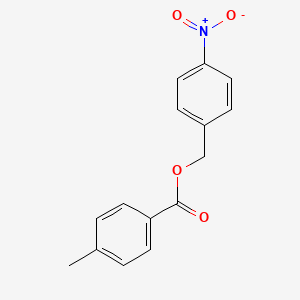

4-Nitrobenzyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl 4-methylbenzoate |

InChI |

InChI=1S/C15H13NO4/c1-11-2-6-13(7-3-11)15(17)20-10-12-4-8-14(9-5-12)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

XCFUGJDEVQHPPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrobenzyl 4 Methylbenzoate and Analogues

Esterification Approaches

The formation of the ester linkage in 4-Nitrobenzyl 4-methylbenzoate is achieved by reacting 4-nitrobenzyl alcohol with 4-methylbenzoic acid (also known as p-toluic acid) or its derivatives. The primary methods to accomplish this transformation fall under the broad category of esterification.

Direct Esterification Protocols

Direct esterification involves the condensation of a carboxylic acid and an alcohol, in this case, 4-methylbenzoic acid and 4-nitrobenzyl alcohol. One of the simplest protocols is the Fischer esterification, which typically requires an acid catalyst and heat to drive the equilibrium towards the product by removing the water formed during the reaction. researchgate.net A similar principle can be applied without a catalyst by using an inert organic solvent, such as xylene, to azeotropically remove water as it is formed, thereby driving the reaction to completion. google.com

Another significant direct method is the Steglich esterification, which is particularly effective for sterically hindered substrates or those sensitive to strong acid conditions. organic-chemistry.orgresearchgate.net This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the ester and N,N'-dicyclohexylurea (DCU), a stable byproduct. organic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is more readily attacked by the alcohol. organic-chemistry.orgrsc.org

A related approach involves the use of other activating agents. For instance, the reaction of 4-nitrobenzyl alcohol with ethyl chloroformate, catalyzed by DMAP and using triethylamine (B128534) as a base, yields the corresponding carbonate ester, demonstrating a similar activation principle applicable to ester synthesis.

Activated Ester Formation and Reactivity

This strategy involves converting one of the reactants into a more reactive form, or an "activated ester," before introducing the second reactant.

One of the most prominent examples of this approach is the Mitsunobu reaction . organic-chemistry.org This reaction activates the alcohol (4-nitrobenzyl alcohol) by combining it with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgscribd.com This in-situ activation forms an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate anion of 4-methylbenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group and forming the ester with a clean inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org The high acidity of carboxylic acids like 4-nitrobenzoic acid makes them excellent nucleophiles for this process. orgsyn.orgrsc.org

Alternatively, the carboxylic acid can be activated. This is the principle behind the Steglich esterification discussed previously, where the O-acylisourea is considered an activated intermediate. organic-chemistry.org Another method involves converting the carboxylic acid to a highly reactive acyl chloride (e.g., 4-methylbenzoyl chloride) which then readily reacts with 4-nitrobenzyl alcohol to form the ester.

Catalytic Esterification Strategies

The use of catalysts is central to many synthetic routes for this compound, offering pathways that are often more efficient and proceed under milder conditions.

The classic Fischer esterification relies on strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This method has been successfully used for the esterification of amino acids with 4-nitrobenzyl alcohol, using sulfuric acid as the catalyst. thieme-connect.de

Lewis acids are also effective catalysts. Salts such as hafnium(IV) and zirconium(IV) have been shown to catalyze the direct esterification of equimolar amounts of carboxylic acids and primary alcohols like 4-nitrobenzyl alcohol. researchgate.net These catalysts are notable for their high activity and selectivity. researchgate.net

Base-catalyzed esterification is particularly useful when using a more reactive acylating agent, such as an acid anhydride (B1165640) or acyl chloride, rather than the carboxylic acid itself. A study on the acetylation of 4-nitrobenzyl alcohol using acetic anhydride demonstrated the efficacy of various inorganic bases as catalysts. mdpi.comsemanticscholar.org Mild bases like sodium bicarbonate, potassium carbonate, and cesium carbonate were shown to effectively promote the reaction at room temperature, yielding the corresponding acetate (B1210297) ester in high yields. mdpi.comsemanticscholar.org This demonstrates that a base-catalyzed system is a viable strategy for the acylation of 4-nitrobenzyl alcohol.

| Base Catalyst | Solvent | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Sodium Bicarbonate (NaHCO₃) | Ethyl Acetate | 24 | 93 | mdpi.comsemanticscholar.org |

| Potassium Bicarbonate (KHCO₃) | Ethyl Acetate | 24 | 95 | mdpi.comsemanticscholar.org |

| Cesium Bicarbonate (CsHCO₃) | Ethyl Acetate | 24 | >99 | mdpi.comsemanticscholar.org |

| Sodium Carbonate (Na₂CO₃) | Ethyl Acetate | 24 | 80 | mdpi.comsemanticscholar.org |

| Potassium Carbonate (K₂CO₃) | Ethyl Acetate | 24 | 90 | mdpi.comsemanticscholar.org |

| Cesium Carbonate (Cs₂CO₃) | Ethyl Acetate | 24 | 85 | mdpi.comsemanticscholar.org |

| Sodium Bicarbonate (NaHCO₃) | Toluene (B28343) | 24 | >99 | mdpi.com |

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative for ester synthesis. mdpi.com Lipases naturally catalyze the hydrolysis of esters, but in non-aqueous or low-water environments, the equilibrium shifts to favor synthesis through esterification or transesterification. mdpi.comresearchgate.net

The synthesis of benzyl (B1604629) esters of various fatty acids has been successfully demonstrated using lipases such as Lipolase from Aspergillus oryzae and immobilized Candida antarctica lipase (B570770) (Novozym 435). researchgate.net While a specific study on the enzymatic synthesis of this compound is not prevalent, the successful lipase-catalyzed synthesis of related compounds like benzyl butyrate (B1204436) and benzyl cinnamate (B1238496) suggests the feasibility of this method. researchgate.net Furthermore, enzymes have been shown to tolerate substrates containing nitro groups, as seen in the lipase-catalyzed synthesis of amides from acyl donors like 4-nitrophenyl acetate. acs.org The general procedure would involve incubating 4-nitrobenzyl alcohol and 4-methylbenzoic acid with a suitable lipase in an organic solvent like isooctane (B107328) or in a solvent-free system. researchgate.net

| Method | Key Reagents | General Conditions | Source |

|---|---|---|---|

| Fischer Esterification | H₂SO₄ (cat.) | Reflux, water removal | thieme-connect.de |

| Steglich Esterification | DCC, DMAP (cat.) | Room temperature, inert solvent (e.g., CH₂Cl₂) | organic-chemistry.orgrsc.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Low temperature to room temperature, inert solvent (e.g., THF) | organic-chemistry.orgorgsyn.org |

| Base-Catalyzed Acylation | Acid Anhydride, NaHCO₃/K₂CO₃ | Room temperature, various solvents | mdpi.comsemanticscholar.org |

| Enzymatic Esterification | Lipase (e.g., Novozym 435) | Organic solvent or solvent-free, mild temperature | mdpi.comresearchgate.net |

Base-Catalyzed Systems

Novel Reagent Applications in Ester Bond Formation

The formation of the ester linkage in this compound and its analogues is a critical step, traditionally achieved through methods like Fischer esterification or acyl chloride chemistry. However, modern synthetic chemistry has seen the development of novel reagents that offer milder conditions, higher yields, and simpler purification protocols. These advanced methods are particularly advantageous when dealing with sensitive substrates or in the construction of complex molecular architectures.

One innovative approach involves the use of polymer-supported dehydrating reagents as an alternative to the classic Mitsunobu reaction. rsc.org For instance, a polymer-bound phosphonium (B103445) triflate reagent can efficiently mediate the esterification between an alcohol and a carboxylic acid. This method avoids the use of azodicarboxylates and simplifies the removal of by-products, which often requires chromatography in the Mitsunobu protocol. rsc.org A representative reaction using such a reagent is the formation of 4-nitrobenzyl 4-nitrobenzoate (B1230335), a close analogue of the title compound, which was achieved in 95% yield by treating the reagent with 4-nitrobenzyl alcohol, 4-nitrobenzoic acid, and a non-nucleophilic base like diisopropylethylamine (DIPEA) at room temperature. rsc.org The product is cleanly isolated after filtration and a simple aqueous wash. rsc.org

Another highly efficient system for esterification employs a combination of triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂). This system serves as a powerful coupling reagent, activating the carboxylic acid for nucleophilic attack by the alcohol. nih.gov The reaction proceeds under mild, neutral conditions at room temperature, typically completing within an hour and producing esters in excellent yields. nih.gov This method has been successfully applied to a wide range of substrates, including the synthesis of benzyl 4-methylbenzoate, demonstrating its applicability for creating the core structure of the title compound. nih.gov The reaction's efficiency with various functional groups highlights its potential for synthesizing a diverse library of analogues.

The Tishchenko reaction, which traditionally uses aldehydes to form esters, has also been adapted in novel catalytic systems. A heterogeneous titanium superoxide (B77818) catalyst enables a single-step oxidative esterification of aldehydes. google.com A key mechanistic experiment demonstrated that a competitive reaction between 4-nitrobenzaldehyde (B150856) and benzoic acid in the presence of the catalyst selectively produced 4-nitrobenzyl benzoate (B1203000) in 88% yield, confirming the pathway's viability for forming the nitrobenzyl ester linkage. google.com

Furthermore, direct oxidative esterification of alcohols using molecular oxygen as the oxidant offers a green chemistry approach. Cobalt nanoparticles embedded in nitrogen-doped carbon (Co@C-N) have been shown to catalyze the oxidative esterification of p-nitrobenzyl alcohol with methanol (B129727) at room temperature and under atmospheric conditions without the need for a base. researchgate.net This reaction proceeds through the initial oxidation of the alcohol to an aldehyde, which is the rate-determining step, followed by reaction with another alcohol molecule to form the ester. researchgate.net

Table 1: Comparison of Novel Esterification Reagents This table is interactive. Users can sort columns by clicking on the headers.

| Reagent/System | Substrates Example | Product Example | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Polymer-supported phosphonium triflate | 4-Nitrobenzyl alcohol, 4-Nitrobenzoic acid | 4-Nitrobenzyl 4-nitrobenzoate | 95% | DCM, DIPEA, 2h, RT | rsc.org |

| Triphenylphosphine oxide / Oxalyl chloride | Benzyl alcohol, 4-Methylbenzoic acid | Benzyl 4-methylbenzoate | 95% | CH₂Cl₂, Et₃N, 1h, RT | nih.gov |

| Titanium superoxide catalyst | 4-Nitrobenzaldehyde, Benzoic acid | 4-Nitrobenzyl benzoate | 88% | Toluene | google.com |

| Co@C-N Nanoparticles / O₂ | p-Nitrobenzyl alcohol, Methanol | Methyl 4-nitrobenzoate | >99% | Methanol, Air, 24h, RT | researchgate.net |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of its two key precursors: 4-nitrobenzyl alcohol and 4-methylbenzoic acid. The preparation of these precursors and their derivatives involves well-established and novel functional group interconversions.

4-Nitrobenzyl alcohol, also known as p-nitrobenzyl alcohol, is a crucial precursor. A common and reliable method for its preparation is the hydrolysis of 4-nitrobenzyl acetate. orgsyn.org In a typical procedure, 4-nitrobenzyl acetate is dissolved in hot methanol, followed by the addition of a sodium hydroxide (B78521) solution. After a short reaction time, the mixture is poured into ice water, causing the 4-nitrobenzyl alcohol to precipitate. The crude product can then be purified by recrystallization from hot water to yield nearly colorless needles with a melting point of 92–93°C. orgsyn.org

Other documented synthetic routes to 4-nitrobenzyl alcohol include:

Oxidation of p-nitrotoluene : This can be achieved either chemically or through electrolytic methods. orgsyn.org

Reduction of p-nitrobenzaldehyde : A common method involves reduction with formaldehyde (B43269) in an alkaline solution. orgsyn.org

Nitration of benzyl alcohol : The direct nitration of benzyl alcohol with reagents like dinitrogen pentoxide tends to produce a mixture of ortho- and para-isomers, which can be challenging to separate, making it less suitable for industrial-scale production of the pure para-isomer. google.com

For purification, sublimation in vacuo is an effective method. It is noted that the compound can turn yellow upon exposure to air and should be stored in the dark over a desiccant. orgsyn.orgchemicalbook.com

4-Methylbenzoic acid (p-toluic acid) serves as the second key precursor. The synthesis of its derivatives allows for the creation of analogues of this compound with modified properties. Functionalization can occur on the aromatic ring or the para-methyl group.

Ring Functionalization: A common strategy is electrophilic aromatic substitution. For example, 4-methylbenzoic acid can undergo chlorosulfonation when heated with chlorosulfonic acid. The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is a versatile intermediate that can be converted into various sulfonamide derivatives by reacting it with amines. Reaction with ethylamine, for instance, yields 3-(ethylsulfamoyl)-4-methylbenzoic acid. Another example is the synthesis of 3-acetamido-4-methylbenzoic acid derivatives, which are prepared as part of medicinal chemistry research programs. nih.gov

Methyl Group Functionalization: The methyl group can be functionalized, typically after conversion to a more reactive species. A practical route involves the bromination of 4-methylbenzoic acid to 4-bromomethylbenzoic acid. google.com This benzylic bromide is an excellent electrophile for substitution reactions. For instance, it can be reacted with N-methylpiperazine in the presence of a base like potassium carbonate to synthesize 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for various pharmaceutical compounds. google.comresearchgate.net

Table 2: Examples of 4-Methylbenzoic Acid Derivatization This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Reagent(s) | Position of Functionalization | Derivative | Reference |

|---|

In the synthesis of complex analogues of this compound that may contain multiple reactive functional groups (e.g., hydroxyls, amines, other carboxyls), an orthogonal protecting group strategy is essential. bham.ac.uk This approach allows for the selective removal of one type of protecting group under specific conditions without affecting others, enabling precise, stepwise chemical modifications. bham.ac.ukiris-biotech.de

The concept is widely applied in solid-phase peptide synthesis (SPPS), and the principles are directly transferable. The most common orthogonal pair is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group. iris-biotech.de For example, an amino group can be protected as Fmoc, while a carboxylic acid is protected as a tBu ester. The Fmoc group can be removed with a base like piperidine (B6355638), leaving the tBu group intact for a subsequent reaction at the deprotected amine. Later, the tBu group can be cleaved with a strong acid such as trifluoroacetic acid (TFA). iris-biotech.de

For even greater versatility, additional orthogonal sets are employed. These "semi-permanent" groups are stable during the main synthesis steps but can be removed in the presence of the permanent protecting groups. iris-biotech.de

Key orthogonal protecting groups and their cleavage conditions include:

Allyloxycarbonyl (Alloc) and Allyl (All) esters: These are stable to both the acidic and basic conditions used for tBu and Fmoc removal, respectively. They are selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). iris-biotech.de

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): This group is used to protect primary amines (e.g., the side chain of lysine). It is stable to both piperidine and TFA but is selectively removed with 2% hydrazine (B178648) in DMF. iris-biotech.de

p-Nitrobenzyl (pNB): The p-nitrobenzyl group itself can be used as a protecting group for carboxylic acids. It is stable to a variety of conditions but can be removed by catalytic hydrogenation, which simultaneously reduces the nitro group. ub.edu

4-Nitrophenyl carbonates/carbamates: These have been explored as base-labile protecting groups for alcohols and amines, respectively. They are stable in acidic and neutral conditions, providing orthogonality to acid-labile groups. emerginginvestigators.org

The selection of an appropriate set of orthogonal protecting groups is critical for the successful synthesis of complex molecules, preventing unwanted side reactions and allowing for the controlled construction of the target structure. bham.ac.uk

Table 3: Selected Orthogonal Protecting Groups and Cleavage Conditions This table is interactive. Users can sort columns by clicking on the headers.

| Protecting Group | Functional Group Protected | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|

| Fmoc | Amine | 20% Piperidine in DMF | tBu, Alloc, Dde | iris-biotech.de |

| tBu | Carboxyl, Hydroxyl | 95% Trifluoroacetic acid (TFA) | Fmoc, Alloc, Dde | iris-biotech.de |

| Alloc / All | Amine, Carboxyl, Hydroxyl | Pd(PPh₃)₄ / PhSiH₃ | Fmoc, tBu, Dde | iris-biotech.de |

| Dde | Amine | 2% Hydrazine in DMF | Fmoc, tBu, Alloc |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The reactivity of 4-nitrobenzyl 4-methylbenzoate is significantly influenced by the electronic properties of both the ester and the leaving group. Nucleophilic substitution reactions are a key area of investigation for this compound and its analogs.

The cleavage of the ester bond in this compound and related esters typically occurs through nucleophilic acyl substitution. This process involves the attack of a nucleophile on the carbonyl carbon of the ester. The reaction can proceed through different pathways, including a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. researchgate.net The specific pathway is dependent on factors such as the nature of the nucleophile, the solvent, and the substituents on the aromatic rings. researchgate.net

For instance, in the context of biocatalytic hydrolysis, enzymes like trypsin and lipase (B570770) facilitate the cleavage of the ester bond. semanticscholar.org This enzymatic hydrolysis also proceeds via nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release 4-nitrophenol (B140041). semanticscholar.orgemerginginvestigators.org The release of the bright yellow 4-nitrophenol allows for convenient spectrophotometric monitoring of the reaction kinetics. semanticscholar.orgemerginginvestigators.org

In non-enzymatic reactions, such as aminolysis, the ester cleavage follows a similar pattern of nucleophilic attack at the carbonyl carbon. acs.orgnih.gov The stability of the resulting tetrahedral intermediate and the nature of the amine (primary, secondary, etc.) play a crucial role in determining the reaction mechanism and the rate of ester cleavage. acs.org

Kinetic studies of the solvolysis and aminolysis of this compound and its analogs provide valuable insights into the reaction mechanisms. These studies often involve monitoring the reaction progress under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., amine) is in large excess. nih.govnih.gov

The solvent system can significantly impact the rate and mechanism of nucleophilic substitution reactions of esters. For example, in the aminolysis of related 4-nitrophenyl carbonates, reactions have been studied in aqueous ethanol (B145695) mixtures. nih.gov The polarity and hydrogen-bonding capability of the solvent can influence the stability of the ground state and transition states, thereby affecting the reaction rate. In aprotic solvents like acetonitrile (B52724), the instability of charged intermediates can lead to a concerted mechanism, whereas in protic solvents that can stabilize a zwitterionic tetrahedral intermediate, a stepwise mechanism is more likely. researchgate.net The choice of solvent can also affect the yield of products in certain reactions. sioc-journal.cn

For example, in the aminolysis of O-4-nitrophenyl thionobenzoate with primary amines, the RDS changes from the breakdown of the intermediate to its formation as the basicity of the amine increases. acs.org This is evidenced by a break in the Brønsted-type plot. acs.org Similarly, for the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines, the RDS shifts from breakdown to formation of the tetrahedral intermediate as the amine becomes more basic. nih.govacs.org In some cases, particularly with highly reactive nucleophiles or specific substrates, the formation of the tetrahedral intermediate is the rate-limiting step. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Hammett Linear Free-Energy Relationships (LFER) are powerful tools for investigating the electronic effects of substituents on reaction rates and mechanisms. semanticscholar.orgemerginginvestigators.orgwikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of an unsubstituted reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.orgdalalinstitute.com

In studies of the hydrolysis of para-substituted 4-nitrophenyl benzoate (B1203000) esters, the Hammett LFER has been used to gain mechanistic insights. semanticscholar.orgemerginginvestigators.org The ρ value provides information about the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative value signifies acceleration by electron-donating groups. wikipedia.org For nucleophilic acyl substitution, an electron-withdrawing group on the non-leaving group generally accelerates the reaction by making the carbonyl carbon more electrophilic. wikipedia.org

However, Hammett plots for the enzymatic hydrolysis of these esters have shown downward concavity, suggesting a change in the rate-determining step. semanticscholar.org This nonlinearity indicates that a single electronic parameter is insufficient to describe the reaction rate across a wide range of substituents and that the mechanism is more complex than a simple, single-step process. semanticscholar.orgwikipedia.org

Table 1: Hammett Equation Parameters for Ester Hydrolysis This is a representative table. Actual values would be derived from specific experimental data which is not fully available in the provided search results.

| Reaction Condition | ρ (Reaction Constant) | Interpretation |

|---|---|---|

| Basic Hydrolysis (pH 10) | Varies | Indicates sensitivity to electronic effects of substituents. semanticscholar.org |

| Trypsin Catalysis | -0.470 | High sensitivity to inductive effects in stabilizing the tetrahedral intermediate. semanticscholar.org |

The formation of a tetrahedral intermediate is a key feature of the stepwise mechanism for nucleophilic acyl substitution. researchgate.netsemanticscholar.org This intermediate is formed when the nucleophile attacks the carbonyl carbon, temporarily breaking the carbon-oxygen double bond. semanticscholar.org

Determination of Rate-Determining Steps

Role of Leaving Group Effects

The 4-methylbenzoate moiety, as part of the this compound structure, can function as a leaving group in nucleophilic substitution and elimination reactions. The efficiency of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. The pKa of the conjugate acid of the leaving group, 4-methylbenzoic acid (p-toluic acid), is approximately 4.37, indicating that the 4-methylbenzoate anion is a moderately good leaving group.

In solvolysis reactions, where the solvent acts as the nucleophile, the nature of the leaving group is crucial. For benzyl (B1604629) systems, the reaction mechanism can be influenced by both the substituents on the aromatic ring and the leaving group. The presence of the electron-withdrawing nitro group on the benzyl portion of the molecule significantly affects the reactivity at the benzylic carbon.

Studies on related systems, such as the solvolysis of substituted benzyl compounds, provide insight into these effects. For instance, the solvolysis of 4-nitrobenzyl trifluoroacetate (B77799) proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the nucleophile attacks the carbonyl carbon. cdnsciencepub.com This is in contrast to substrates with electron-donating groups, which can stabilize a benzylic carbocation and favor a unimolecular (SN1) pathway involving alkyl-oxygen cleavage. cdnsciencepub.com While direct solvolysis data for this compound is not abundant, the principles derived from analogous systems suggest that the 4-methylbenzoate group would depart in reactions where a nucleophile attacks either the benzylic carbon (SN2) or the carbonyl carbon of the ester.

The leaving group ability can be compared to other common leaving groups in similar nitrobenzyl systems. For example, in the aminolysis of esters, the rate of reaction is highly dependent on the leaving group's stability. A comparison between 4-nitrophenoxide and 4-nitrothiophenoxide as leaving groups showed that the thiol ester is significantly more reactive, which is consistent with 4-nitrothiophenol (B108094) being a stronger acid (and its conjugate base a weaker base) than 4-nitrophenol. researchgate.net This highlights the direct correlation between the leaving group's basicity and the reaction rate.

Electrophilic Aromatic Substitution on Related Moieties

The structure of this compound contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the substituents already present on each ring.

Ring 1: The 4-Nitrobenzyl Moiety

This ring is substituted with a nitro group (-NO2) and a -CH2O-R group.

Nitro Group (-NO2): This is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position.

Alkyl Ether Linkage (-CH2O-R): The benzyl group itself is attached to the other ring via an ester linkage. The primary effect on the first ring is from the nitro group.

Therefore, electrophilic attack on the nitro-substituted ring will be slow and will primarily yield products substituted at the positions meta to the nitro group (i.e., at C-2 and C-6 relative to the -CH2- group).

Ring 2: The 4-Methylbenzoate Moiety

This ring is substituted with a methyl group (-CH3) and a carboxylate group (-C(O)O-).

Methyl Group (-CH3): This is a weakly activating group that donates electron density to the ring through hyperconjugation and induction. It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylate group, substitution is directed to the positions ortho to the methyl group.

Ester Group (-C(O)O-R'): This group is deactivating and a meta-director. aiinmr.com

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect typically dominates. Therefore, for the 4-methylbenzoate ring, the methyl group will direct incoming electrophiles to the positions ortho to it (i.e., at C-3 and C-5).

The following table summarizes the expected outcomes for the nitration of the two aromatic moieties, based on the directing effects of their substituents. minia.edu.eglibretexts.org

| Aromatic Ring | Substituents | Directing Influence | Predicted Major Product Position(s) |

| Nitro-substituted ring | -NO2 (strong deactivator, meta-director) | -NO2 dominates | meta to the nitro group |

| Methyl-substituted ring | -CH3 (weak activator, o,p-director), -COO- (deactivator, m-director) | -CH3 dominates | ortho to the methyl group |

Radical Reactions and Electron Transfer Processes

The nitroaromatic functionality in this compound makes it susceptible to radical reactions and electron transfer processes. Nitroaromatic compounds are known to be excellent electron acceptors, capable of forming stable radical anions. chemrxiv.org

The electrochemical reduction of related 4-nitrobenzyl compounds, such as 4-nitrobenzyl halides, has been shown to proceed via single-electron transfer (SET) to form a 4-nitrobenzyl radical anion. core.ac.ukuc.pt This intermediate can then undergo further reactions, such as the cleavage of a bond to the leaving group. core.ac.ukuc.pt For instance, the reduction of p-nitrobenzyl bromide involves an initial electron transfer followed by the cleavage of the C-Br bond to yield the 4-nitrobenzyl radical and a bromide anion. core.ac.uk

Pulse radiolysis studies on 4-nitrobenzyl compounds in acetonitrile have also demonstrated the formation of radical anions. uc.pt The decay of these radical anions is a key aspect of their chemistry. For 4-nitrobenzyl chloride, the radical anion's decay is a second-order process, contrasting with the first-order decay seen in electrochemical experiments. uc.pt This suggests that the reaction pathway can be influenced by the concentration of the radical species.

The general process for radical anion formation and subsequent reaction can be summarized as:

Electron Transfer: An electron is added to the nitroaromatic system, forming a radical anion. O2N-C6H4-CH2-OR + e- → [O2N-C6H4-CH2-OR]•−

Intramolecular Electron Transfer/Bond Cleavage: The electron density can shift, leading to the cleavage of the benzylic C-O bond. [O2N-C6H4-CH2-OR]•− → O2N-C6H4-CH2• + -OR

The resulting 4-nitrobenzyl radical can then undergo dimerization to form 1,2-bis(4-nitrophenyl)ethane (B1197225) or other reactions depending on the conditions. researchgate.net

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily reducible to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH2). The choice of reducing agent is critical to achieve high yields and, if necessary, to maintain the integrity of other functional groups in the molecule, such as the ester linkage.

A variety of methods are available for the reduction of aromatic nitro groups. masterorganicchemistry.com These include:

Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) with H2 gas.

The use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with HCl. masterorganicchemistry.com

For substrates containing sensitive functional groups like esters, chemoselective reduction methods are preferred. The NaBH4/NiCl2·6H2O system in an aqueous solvent has been shown to be effective for the reduction of various nitroarenes to their corresponding amines. asianpubs.org This system is notable for its mild conditions. However, it may not be chemoselective for compounds containing other reducible groups like carbonyls. asianpubs.org

Another mild and selective method involves the use of indium metal in aqueous ethanolic ammonium (B1175870) chloride. lookchem.comorgsyn.org This system has been successfully used to reduce the nitro group in compounds like ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yield, demonstrating its compatibility with ester functionalities. orgsyn.org

The table below presents a summary of common reagents used for the reduction of nitroarenes and their general applicability.

| Reagent/System | Conditions | Comments |

| H2, Pd/C | Ethanol, Room Temp | Highly effective, may also cause hydrogenolysis of the C-O bond. masterorganicchemistry.com |

| Fe, HCl | Heat | Classic, robust method (Bechamp reduction). masterorganicchemistry.com |

| SnCl2, HCl | Another common method for selective reduction. | |

| NaBH4/NiCl2·6H2O | CH3CN/H2O, Reflux | Mild conditions, but may also reduce other functional groups. asianpubs.org |

| Indium, NH4Cl | Ethanol/H2O, Reflux | Mild and selective for nitro group reduction in the presence of esters. orgsyn.org |

Hydrogenolysis and C-O Bond Cleavage Studies

Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen, typically with a metal catalyst. The benzyl ester group is a well-known protecting group for carboxylic acids, in part because it can be readily removed by hydrogenolysis. In this compound, the benzylic carbon-oxygen bond (Ar-CH2-O) is susceptible to this type of cleavage.

The reaction proceeds by catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst. The process involves the cleavage of the C-O bond and the addition of hydrogen atoms, yielding toluene (B28343) (from the benzyl portion) and 4-methylbenzoic acid.

Ar-CH2-O-C(O)-Ar' + H2 --(Catalyst)--> Ar-CH3 + HOOC-Ar'

However, in the case of this compound, the reaction is more complex because the nitro group is also readily reduced under typical hydrogenolysis conditions. masterorganicchemistry.com Therefore, performing hydrogenolysis to cleave the C-O bond will simultaneously reduce the nitro group to an amino group.

A study using a PNNP-cobalt(I) complex as a catalyst for ester hydrogenolysis demonstrated the cleavage of the C-O bond in a related compound, benzyl 4-nitrobenzoate. rsc.orgrsc.org The reaction yielded toluene, 4-nitrobenzoic acid, and 4-aminobenzoic acid, indicating that both C-O bond cleavage and nitro group reduction occurred. rsc.org

The use of indium metal in aqueous ethanolic ammonium chloride has also been shown to be an effective method for the deprotection of 4-nitrobenzyl ethers and esters. lookchem.com This reagent mediates the reduction of the nitro group, which is followed by the concomitant cleavage of the benzylic C-O bond, liberating the deprotected alcohol or carboxylic acid. lookchem.com This demonstrates a tandem reduction-cleavage reaction pathway.

The selective cleavage of the C-O bond without affecting the nitro group is challenging. Conversely, selective reduction of the nitro group without C-O cleavage is achievable with specific reagents as discussed in section 3.4. The outcome of the reaction is highly dependent on the chosen catalyst and reaction conditions.

Single-Crystal X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound is not extensively available in the reviewed literature, analysis of closely related compounds provides significant insight into its expected structural properties.

The molecular structure of this compound consists of a 4-nitrobenzyl group linked to a 4-methylbenzoate group through an ester functional group. Analysis of analogous structures, such as 4-nitrophenyl 4-hydroxy-3-methylbenzoate, reveals that the two aromatic rings are not coplanar. nih.gov In this related compound, the dihedral angles between the benzene rings in two independent molecules within the asymmetric unit are significant, measuring 89.27° and 77.14°. nih.gov This suggests that the this compound molecule is also likely to adopt a twisted conformation, with a considerable dihedral angle between the planes of the nitrophenyl and methylphenyl rings.

The ester linkage itself introduces conformational possibilities. The nitro group in similar structures, like 2-(4-nitrophenyl)-2-oxoethyl picolinate, tends to be nearly coplanar with the phenyl ring to which it is attached, maximizing resonance stabilization. pdx.edu The bond lengths and angles are generally within normal ranges for such organic esters. pdx.edu

Table 1: Representative Crystallographic Data for an Analogous Compound (4-Nitrophenyl 4-hydroxy-3-methylbenzoate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Dihedral Angle (Ring 1 vs. Ring 2, Molecule A) | 89.27 (16)° | nih.gov |

This table presents data from a closely related structure to infer properties of this compound.

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. Given the absence of strong hydrogen bond donors like O-H or N-H, the primary interactions will be weak C-H···O hydrogen bonds and π-π stacking.

In analogous structures, C-H···O interactions are prevalent, where hydrogen atoms from the aromatic rings or the benzyl group act as donors to the oxygen atoms of the ester's carbonyl group or the nitro group. nih.govpdx.edu For instance, in 4-nitrophenyl 4-hydroxy-3-methylbenzoate, C-H···O bonds, along with stronger O-H···O bonds, help connect molecular chains into a three-dimensional network. nih.gov Similarly, in salts containing the 4-methylbenzoate anion, C-H···O and C-H···π interactions are key to the supramolecular assembly. rsc.org

Polymorphism is the ability of a compound to exist in more than one crystal form, with each polymorph having a distinct arrangement of molecules in the crystal lattice. emerginginvestigators.orgresearchgate.net These different forms can exhibit varied physical properties. The likelihood of polymorphism in this compound is significant due to the conformational flexibility around the ester linkage and the potential for different arrangements of intermolecular interactions (C-H···O and π-π stacking). nih.gov

Crystal engineering aims to control the formation of these solid-state structures by understanding and utilizing intermolecular interactions. magritek.com For this compound, controlling crystallization conditions such as solvent, temperature, and saturation could potentially lead to the isolation of different polymorphs. emerginginvestigators.org The balance between directional C-H···O hydrogen bonds and less directional π-π stacking interactions would be a critical factor in determining the resulting crystal packing. nih.gov While specific polymorphs of this compound have not been reported in the surveyed literature, the principles of crystal engineering suggest that they could be targeted and isolated through systematic screening of crystallization conditions. nih.gov

Spectroscopic Techniques for Mechanistic Elucidation and Structural Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring chemical reactions and analyzing molecular structure. nih.gov For this compound, ¹H NMR can be effectively used to monitor its synthesis, for example, via the esterification of 4-nitrobenzyl alcohol with 4-methylbenzoyl chloride.

The progress of the reaction can be tracked by observing the disappearance of reactant signals and the simultaneous appearance of product signals. Key diagnostic signals for the product, this compound, would include the singlet for the benzylic protons (CH₂) and the distinct aromatic signals for the two different phenyl rings. nih.gov The integration of these signals provides a quantitative measure of the concentration of reactants and products over time, allowing for the determination of reaction kinetics.

Table 2: Predicted ¹H NMR Chemical Shifts for Reaction Monitoring

| Protons | Expected Chemical Shift (ppm) | Role in Monitoring |

|---|---|---|

| 4-nitrobenzyl alcohol (-CH₂OH) | ~4.8 ppm | Disappearance indicates reactant consumption |

| This compound (-CH₂-O-C=O) | ~5.4 ppm | Appearance and growth indicates product formation nih.gov |

| 4-methylbenzoic acid (-CH₃) | ~2.4 ppm | Signal remains relatively constant (part of both ester and potential acid starting material) |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

While the target molecule is achiral, NMR spectroscopy is fundamental for stereochemical analysis in related chiral systems. For esters with stereocenters, the diastereotopic nature of nearby protons can be resolved by NMR, and coupling constants can help determine relative stereochemistry.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly well-suited for studying compounds containing chromophores, such as the 4-nitrophenyl group in this compound. The strong absorbance of this group allows for sensitive and continuous monitoring of reactions. magritek.com

Kinetic measurements of reactions involving the ester, such as basic hydrolysis, can be readily performed using UV-Vis spectroscopy. emerginginvestigators.org During hydrolysis, the ester is cleaved to form 4-nitrobenzyl alcohol and the 4-methylbenzoate salt. Under basic conditions, the product alcohol may be deprotonated to the corresponding alkoxide, or if the cleavage occurs at the acyl-oxygen bond, 4-nitrophenol would be formed, which ionizes to the intensely yellow 4-nitrophenolate (B89219) ion (λ_max ≈ 400 nm). nih.govemerginginvestigators.orgnumberanalytics.com By monitoring the change in absorbance at a characteristic wavelength over time, the reaction rate and rate constants can be determined according to the Beer-Lambert law.

Furthermore, UV-Vis spectroscopy can be instrumental in detecting transient reaction intermediates. In reactions involving nitroaromatic compounds, highly colored charge-transfer complexes or anionic intermediates (Meisenheimer complexes) can sometimes form. The appearance of a new, often transient, absorption band in the visible region of the spectrum during a reaction would provide evidence for the formation of such an intermediate, offering valuable mechanistic insights. researchgate.net

Advanced Structural Characterization and Supramolecular Interactions

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the qualitative analysis of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint, allowing for the identification of functional groups and the tracking of chemical transformations. For 4-Nitrobenzyl 4-methylbenzoate, IR and Raman spectroscopy are instrumental in confirming its structural integrity and monitoring its synthesis.

The vibrational spectrum of this compound is complex, with each functional group—the nitro group (NO₂), the ester moiety (C=O, C-O-C), the p-substituted aromatic rings, and the methyl group (CH₃)—exhibiting characteristic absorption and scattering bands. The positions of these bands are sensitive to the electronic and steric environment within the molecule.

Functional Group Analysis:

The assignment of vibrational frequencies for this compound can be elucidated by comparing its spectrum with those of structurally related compounds, such as p-substituted benzyl (B1604629) and benzoate (B1203000) derivatives. The key vibrational modes are detailed in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Notes |

| Nitro (NO₂) Group | Asymmetric Stretch (ν_as) | 1515 - 1530 | Strong | Strong | One of the most characteristic bands for aromatic nitro compounds. |

| Symmetric Stretch (ν_s) | 1340 - 1350 | Strong | Strong | This band, along with the asymmetric stretch, confirms the presence of the nitro group. researchgate.net | |

| Scissoring (δ) | ~850 | Medium | Weak | Often observed in the fingerprint region. | |

| Ester Group | Carbonyl Stretch (ν_C=O) | 1715 - 1730 | Very Strong | Medium | The high frequency and strong intensity are characteristic of aryl benzoates. researchgate.net |

| C-O-C Asymmetric Stretch | 1260 - 1280 | Strong | Medium-Strong | Involves the stretching of the C-O bond adjacent to the carbonyl group. researchgate.net | |

| C-O-C Symmetric Stretch | 1100 - 1120 | Medium | Weak | Involves the stretching of the O-CH₂ bond. | |

| Aromatic Rings | C-H Stretch (ν_C-H) | 3000 - 3100 | Medium-Weak | Strong | Appears at higher frequency than aliphatic C-H stretches. actascientific.com |

| C=C Ring Stretch | 1585 - 1615, 1490-1520 | Medium-Strong | Strong | Multiple bands are typical for aromatic rings. libretexts.org | |

| C-H Out-of-Plane Bend (γ_C-H) | 840 - 860 | Strong | Weak | The specific position is indicative of 1,4-disubstitution on both benzene (B151609) rings. spectroscopyonline.com | |

| Methyl (CH₃) Group | Asymmetric Stretch (ν_as) | ~2960 | Medium | Medium | |

| Symmetric Stretch (ν_s) | ~2870 | Weak | Medium | ||

| Asymmetric Bend (δ_as) | ~1450 | Medium | Medium | ||

| Symmetric Bend (δ_s, "umbrella") | ~1380 | Medium | Weak | ||

| Benzyl Group | CH₂ Scissoring | ~1465 | Medium | Medium | |

| CH₂ Wagging | ~1370 | Medium | Weak |

This table is a composite based on data from analogous compounds. Specific values for this compound may vary.

The nitro group presents two of the most intense and readily identifiable bands in the spectrum. For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the 1515-1560 cm⁻¹ range, while the symmetric stretch is found between 1340 and 1355 cm⁻¹. researchgate.net The ester carbonyl (C=O) stretching vibration is another prominent feature, generally observed as a very strong band in the infrared spectrum around 1720 cm⁻¹. Studies on substituted phenyl esters of benzoic acid show that the exact frequency of the ν(C=O) band is influenced by the electronic nature of the substituents on the phenyl rings. researchgate.net The presence of the electron-withdrawing nitro group on the benzyl portion and the electron-donating methyl group on the benzoate portion will subtly influence this position.

The aromatic C=C stretching vibrations give rise to a set of bands, typically in the 1400-1625 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene rings. For para-substituted rings, a strong band is expected in the 840-860 cm⁻¹ range. spectroscopyonline.com

Monitoring Reaction Progress:

Vibrational spectroscopy is a highly effective tool for monitoring the progress of the esterification reaction between 4-nitrobenzyl alcohol and 4-methylbenzoyl chloride (or 4-methylbenzoic acid) to form this compound. The key spectral changes that indicate the progression of the reaction include:

Disappearance of Reactant Bands: The broad O-H stretching band of 4-nitrobenzyl alcohol, typically found in the 3200-3500 cm⁻¹ region, will diminish and eventually disappear as the reaction proceeds to completion. researchgate.net If 4-methylbenzoic acid is used, the characteristic broad O-H stretch of the carboxylic acid dimer (centered around 3000 cm⁻¹) and its C=O stretch (around 1680-1710 cm⁻¹) will also decrease in intensity.

Appearance of Product Bands: Concurrently, the characteristic strong ester carbonyl (ν_C=O) band of the product, this compound, will appear and intensify in the 1715-1730 cm⁻¹ region. The appearance and growth of the strong C-O-C stretching bands around 1260-1280 cm⁻¹ also signal product formation. researchgate.net

By periodically sampling the reaction mixture and acquiring its IR spectrum, the relative intensities of these key reactant and product bands can be plotted against time to determine the reaction kinetics and confirm when the reaction has reached completion.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction pathways for organic compounds.

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule, known as its optimized geometry. For 4-Nitrobenzyl 4-methylbenzoate, these calculations would involve minimizing the energy of the system to predict bond lengths, bond angles, and dihedral angles. Studies on related nitroaromatic and benzoate (B1203000) compounds indicate that the phenyl rings are largely planar. dntb.gov.uaresearchgate.net The ester linkage introduces a degree of conformational flexibility, primarily concerning the rotation around the C-O bonds.

The electronic structure is heavily influenced by the substituents on the two phenyl rings. The nitro group (-NO₂) on the benzyl (B1604629) moiety is a strong electron-withdrawing group, while the methyl group (-CH₃) on the benzoate moiety is a weak electron-donating group. This electronic push-pull relationship across the ester linkage dictates the charge distribution. DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges. For instance, in a study of para-substituted 4-nitrophenyl benzoate esters, a correlation was found between the hydrolytic reaction rates and the charge density on the carbonyl carbon. semanticscholar.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. acs.org

Table 1: Representative Geometrical Parameters from DFT Calculations for Structurally Similar Moieties (Note: This table is illustrative, based on data from related compounds, as specific optimized geometry for this compound is not available in the cited literature.)

| Parameter | Typical Value (Å or °) | Moiety |

| C=O Bond Length | ~1.21 Å | Ester Carbonyl |

| C-O (Ester) Bond Length | ~1.36 Å | Ester Linkage |

| N-O (Nitro) Bond Length | ~1.22 Å | Nitro Group |

| C-N (Nitro) Bond Length | ~1.48 Å | Nitro Group |

| Aromatic C-C Bond Length | ~1.39 Å | Phenyl Ring |

| Dihedral Angle (Ring-Ring) | Variable | Full Molecule |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. acs.org

For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the nitro-substituted ring a potent electrophilic site. Conversely, the electron-donating methyl group on the benzoate ring would raise the energy of the orbitals in that part of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Table 2: Illustrative FMO Energies for Substituted Aromatic Compounds (Note: Values are exemplary to demonstrate substituent effects, drawn from general principles and studies on different but related molecules.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Toluene (B28343) | -6.24 | -1.12 | 5.12 |

| Nitrobenzene | -7.45 | -2.85 | 4.60 |

| This compound (Predicted Trend) | Lower than Toluene | Lower than Nitrobenzene | Relatively Small |

DFT calculations are crucial for mapping reaction pathways by identifying and characterizing the transition states (TS) that connect reactants to products. A transition state is a high-energy, transient configuration along the reaction coordinate. Theoretical studies on the aminolysis of methyl benzoate have successfully used DFT to determine the structures and energies of transition states for both concerted and stepwise mechanisms. acs.org These studies show that computational methods can predict activation energies and elucidate the role of catalysts. acs.org Similarly, investigations into the rearrangements of nitrobenzyl compounds have located numerous transition states on the potential energy surface. acs.org In the context of this compound hydrolysis, DFT could be used to model the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies were found for this compound in isolation. MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. Such studies would be valuable for understanding the conformational dynamics of the molecule in different solvents, its interaction with surfaces, or its binding within a larger system, such as an enzyme active site. In related research, multiscale quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of QM for the reactive center with the efficiency of MM for the larger environment, have been used to simulate the enzymatic hydrolysis of p-nitrobenzyl esters. nih.govacs.org These simulations provide insights into how the enzyme's active site accommodates the substrate and stabilizes the reaction intermediates. nih.govacs.org

Quantitative Structure-Property Relationships (QSPR) Beyond Basic Properties

No advanced Quantitative Structure-Property Relationship (QSPR) studies for this compound were identified in the reviewed literature. QSPR models are statistical tools that correlate the chemical structure of a compound with its properties. While basic physicochemical properties like the partition coefficient (e.g., XLogP3) are computationally estimated and available in databases, sophisticated QSPR models predicting properties like specific reaction rates, toxicity endpoints, or material characteristics for this specific compound have not been published. nih.gov

Theoretical Insights into Catalytic Mechanisms

Theoretical studies, particularly QM/MM simulations, have provided significant insights into the catalytic mechanisms of enzymes that process substrates similar to this compound. Para-nitrobenzyl (PNB) esterases, for example, catalyze the hydrolysis of PNB esters of beta-lactam antibiotics. ebi.ac.uk

The catalytic mechanism follows a classic Ser-His-Asp/Glu triad (B1167595) pathway. ebi.ac.uk Computational models have elucidated the key steps:

Activation: The histidine residue, stabilized by a glutamate (B1630785) or aspartate, acts as a general base, abstracting a proton from the serine residue. This enhances the nucleophilicity of the serine's oxygen atom. nih.govebi.ac.uk

Nucleophilic Attack: The activated serine attacks the electrophilic carbonyl carbon of the ester substrate, forming a tetrahedral acyl-enzyme intermediate. acs.orgebi.ac.uk The stability of this high-energy intermediate is crucial and is often achieved through an "oxyanion hole," where backbone amide groups in the enzyme provide hydrogen bonds to the negatively charged oxygen of the intermediate. ebi.ac.uk

Intermediate Collapse & Product Release: The intermediate collapses, and the p-nitrobenzyl alcohol leaving group is protonated by the histidine (now acting as a general acid) and released. acs.org

Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, leading to the formation of the second product (4-methylbenzoic acid) and regeneration of the enzyme's active site. acs.org

A study combining kinetics and computation on a series of para-substituted 4-nitrophenyl benzoate esters, including the 4-methyl variant, demonstrated a correlation between hydrolytic rates and the charge density on the carbonyl carbon, underscoring how electronic properties directly influence biocatalytic efficiency. semanticscholar.org These theoretical approaches are vital for understanding enzyme promiscuity and for engineering novel biocatalysts. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

In organic synthesis, the value of a compound is often determined by its ability to be transformed into more complex or functionally diverse molecules. 4-Nitrobenzyl 4-methylbenzoate and related aromatic esters serve as important intermediates and building blocks. nih.gov The ester linkage can be hydrolyzed to yield its constituent acid and alcohol, while the nitro group can be reduced to an amine, opening pathways for a wide array of subsequent chemical modifications. nih.govumich.edu

For instance, aromatic esters containing nitro groups are recognized as potential precursors for compounds with biological activities, such as analgesic and anti-inflammatory agents. nih.gov The nitro group can be readily reduced to an amino group, which can then be used to synthesize other functional molecules like azoxy compounds or be incorporated into larger pharmacologically active structures. nih.gov Similarly, related compounds like 4-nitrobenzyl bromoacetate (B1195939) are considered versatile building blocks for creating new molecules in the fields of pharmaceuticals, agrochemicals, and materials science research. umich.edu The reactivity endowed by the nitrobenzyl group allows it to participate in a wide range of chemical reactions to create complex molecular structures. umich.edu

Development of Protecting Group Chemistry (Photoremovable/Chemically Cleavable)

One of the most significant applications of the 4-nitrobenzyl moiety is in protecting group chemistry. A protecting group is a chemical entity that temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The 4-nitrobenzyl group, particularly the ortho-nitrobenzyl variant, is a well-established photoremovable protecting group (PPG), also known as a photocleavable or photosensitive protecting group. wikipedia.org

These groups are prized for their ability to be removed under mild and neutral conditions using light, a process often referred to as a "traceless reagent process." wikipedia.org This allows for high spatial and temporal control over deprotection. wikipedia.org The 4-nitrobenzyl group is commonly used to protect carboxylic acids by forming an ester linkage, as seen in this compound. researchgate.net

Upon irradiation with UV light (typically around 300–365 nm), the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O bond of the ester. researchgate.netupenn.edu This process, known as a Norrish Type II reaction, releases the carboxylic acid (in this case, 4-methylbenzoic acid) and generates a nitrosobenzaldehyde byproduct. wikipedia.org The efficiency of this photocleavage can be high, with yields of the released substrate often exceeding 95% under optimal conditions. wikipedia.org

| Feature | Description |

| Protecting Group Class | Photoremovable Protecting Group (PPG), Nitrobenzyl-based |

| Protected Functional Group | Carboxylic Acids (via ester linkage) |

| Cleavage Method | Photolysis (UV light, e.g., 300-365 nm) |

| Mechanism | Intramolecular rearrangement (Norrish Type II type reaction) |

| Byproduct | Nitrosobenzaldehyde derivative |

| Advantages | Cleavage under mild, neutral conditions; High spatial and temporal control; "Traceless" reagent process. wikipedia.org |

| Applications | Organic synthesis, biochemistry, photoresists, surface modification. wikipedia.org |

Precursors for Complex Molecular Scaffolds

Building on its role as a synthetic intermediate, this compound can be envisioned as a precursor for the synthesis of complex molecular scaffolds. These are core structures from which a variety of derivatives can be built, often for applications in medicinal chemistry and materials science. The dual functionality of the molecule—the photolabile ester and the reducible nitro group—allows for sequential or orthogonal chemical transformations.

For example, the 4-nitrobenzyl ester functionality has been employed in the synthesis of 2,5-substituted 1,3-oxathiolane (B1218472) intermediates, which are key building blocks for certain nucleoside analogues. umich.edu While this example uses 4-nitrobenzyl glyoxylate, it demonstrates the utility of the 4-nitrobenzyl ester as a handle in constructing heterocyclic scaffolds. umich.edu Furthermore, the synthesis of various biologically active compounds and natural products has utilized nitro-substituted esters as key intermediates. nih.gov The ability to selectively cleave the ester or modify the nitro group provides a strategic advantage in multistep syntheses, allowing for the controlled construction of intricate molecular architectures.

Substrates for C-H Bond Activation and Functionalization

C-H bond activation is a powerful strategy in modern organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, enhancing atom and step economy. rsc.orgsnnu.edu.cn Aromatic and benzylic C-H bonds, such as those present in this compound, are potential targets for such transformations.

While direct C-H activation studies on this compound are not widely documented, research on analogous structures provides strong precedent. For instance, palladium-catalyzed C-H functionalization is a common method for modifying benzoate (B1203000) esters. snnu.edu.cn The development of directing groups, including transient ones, has enabled highly regioselective functionalization of aromatic rings. snnu.edu.cn Furthermore, the combination of metal-catalyzed C-H activation with visible-light photocatalysis has emerged as a mild and sustainable method for creating complex molecules, with processes that can tolerate a wide range of functional groups, including nitro groups and esters. beilstein-journals.org Given the extensive research into the C-H functionalization of arenes and benzylic positions, this compound represents a viable substrate for developing new synthetic methodologies in this area. rsc.orgnih.gov

Applications in Advanced Ester Decarbonylation and Related Reactions

Decarbonylation of esters is a transformative reaction that converts an ester into an olefin, effectively using a carboxylic acid as a "masked olefin." nsf.gov This strategy is particularly valuable for producing commodity monomers from biomass-derived carboxylic acids. nsf.gov Research has shown that p-nitrophenyl esters are effective substrates for catalytic decarbonylation. nsf.govresearchgate.netresearchgate.net

Specifically, 4-nitrophenyl-4-methylbenzoate has been used as a substrate in studies on palladium-catalyzed decarbonylation. nsf.gov These reactions, often promoted by alkali or alkaline-earth metal halides like LiCl, can proceed without the need for phosphine (B1218219) ligands or wasteful co-reagents like anhydrides. nsf.gov The process involves the conversion of the p-nitrophenyl ester of a carboxylic acid into a corresponding olefin. While the primary application focuses on aliphatic esters to produce olefins like styrene, the study of aromatic esters like 4-nitrophenyl-4-methylbenzoate is crucial for understanding the scope and mechanism of the catalytic system. nsf.govresearchgate.net This methodology can be combined in a one-pot process with other reactions, such as Heck-type couplings, to generate complex products like stilbenes. nsf.gov

| Reaction Data for a Related Decarbonylation | |

| Substrate | p-nitrophenylester of hydrocinnamic acid |

| Catalyst | PdCl₂ |

| Promoter | LiCl |

| Temperature | 160 °C |

| Product | Styrene |

| Significance | Demonstrates ligand-free palladium-catalyzed decarbonylation of a p-nitrophenyl ester. nsf.gov |

Green Chemistry Approaches in its Synthesis or Reactions

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net These principles can be applied to both the synthesis of this compound and the reactions in which it is used.

One approach involves the synthesis of its precursors. For example, the synthesis of substituted benzoic acids can be achieved using greener methods. Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water is an eco-friendly protocol that operates under mild conditions. mdpi.com Another example is the use of microwave irradiation to accelerate reactions and reduce the need for volatile organic solvents, as demonstrated in the synthesis of various benzoic acid derivatives. chemmethod.commdpi.com

Furthermore, the application of this compound in photoremovable protecting group chemistry aligns with green principles. The use of light as a "traceless" reagent for deprotection avoids the need for harsh chemical reagents and the subsequent waste they generate. wikipedia.org Similarly, the development of C-H activation and catalytic decarbonylation reactions represents a move towards more atom-economical and efficient synthetic routes compared to traditional multi-step processes that require pre-functionalized starting materials. rsc.orgnsf.gov

Catalytic Transformations and Enzyme Mimetic Systems

Biocatalytic Hydrolysis and Transesterification

Biocatalysis has emerged as a sustainable and efficient alternative for chemical synthesis, offering high selectivity and reducing waste. semanticscholar.org The hydrolysis of 4-Nitrobenzyl 4-methylbenzoate, often studied as part of a series of para-substituted benzoate (B1203000) esters, provides insight into enzyme mechanisms and substrate specificity. semanticscholar.orgresearchgate.net The general mechanism of ester hydrolysis involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the products. semanticscholar.orgsci-hub.se In enzymatic reactions, this process is often facilitated by a catalytic triad (B1167595) of amino acid residues, such as Ser-His-Asp, within the enzyme's active site. semanticscholar.orgsci-hub.se

Kinetic studies on the enzymatic hydrolysis of ester substrates like this compound are crucial for understanding reaction rates and mechanisms. semanticscholar.org A common method involves using nitrophenyl esters as colorimetric substrates; upon cleavage, they release 4-nitrophenol (B140041), a yellow compound that can be monitored spectrophotometrically at around 413 nm. semanticscholar.orgresearchgate.net

In a study investigating the hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters, including the 4-methylbenzoate derivative, the reaction was catalyzed by three different enzymes: trypsin, lipase (B570770), and nattokinase. semanticscholar.orgresearchgate.net The rates of hydrolysis were determined by measuring the increase in 4-nitrophenol concentration over time. semanticscholar.org The kinetic data obtained were then analyzed using the Hammett linear free-energy relationship (LFER) to model how the electronic properties of the para-substituent on the benzoate ring affect the reaction rate. semanticscholar.orgresearchgate.net The study found that for all three enzymes, the Hammett plots showed an inflection point, indicating a change in the rate-determining step of the hydrolysis reaction as the electronic nature of the substituent varied from electron-donating to electron-withdrawing. semanticscholar.org

To comprehend the kinetics of enzymatic reactions, it is essential to analyze the interactions between the enzyme and the substrate. semanticscholar.org For this compound and related esters, computational studies, including molecular docking and density-functional theory (DFT), have been employed to elucidate these interactions. semanticscholar.orgresearchgate.net

DFT calculations were used to determine the Mulliken charges at the carbonyl carbon of the ester group. semanticscholar.orgresearchgate.net These calculations established a direct correlation between the charge density at the reaction center and the Hammett substituent constant (σ_para), which in turn correlated with the hydrolysis rates. researchgate.net Specifically, as the para-substituent became more electron-donating (like the methyl group), the carbonyl carbon became more electron-rich. researchgate.net

| Enzyme | Lowest ΔG (kcal/mol) |

|---|---|

| Trypsin | -7.19 |

| Lipase | -6.63 |

| Nattokinase | -7.09 |

Enzyme Kinetic Studies with Ester Substrates

Homogeneous and Heterogeneous Catalysis in its Synthesis or Derivativatization

Catalysis is fundamental to modern chemical synthesis, with catalysts being broadly classified as homogeneous (in the same phase as reactants) or heterogeneous (in a different phase). rsc.orglibretexts.org Homogeneous catalysts are often highly active and selective, while heterogeneous catalysts offer greater stability and easier recycling. rsc.org

A common laboratory synthesis of this compound involves the reaction of 4-methylbenzoic acid with p-nitrophenylchloroformate. rsc.org This reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) and uses triethylamine (B128534) (NEt3) as a homogeneous base catalyst. rsc.org The catalyst facilitates the reaction, which is marked by effervescence and a color change, leading to the formation of the desired ester. rsc.org

The functional groups on this compound, particularly the nitro group, can be targeted for derivatization using catalytic methods. Heterogeneous catalysis is often employed for such transformations. For instance, the reduction of nitroarenes to anilines is a crucial reaction in organic synthesis. Studies on related substrates have shown that iron nanoparticles, sometimes doped with trace amounts of palladium and nickel, can act as effective heterogeneous catalysts for the reduction of nitro groups under aqueous micellar conditions using sodium borohydride (B1222165) as the reductant. escholarship.org This approach highlights a green chemistry method for the derivatization of nitro-containing compounds like this compound. escholarship.org

Nanoreactor Systems for Ester Hydrolysis

Enzyme-mimetic systems, such as nanoreactors, are designed to replicate the confined and catalytically efficient environments of enzyme active sites. scispace.com These systems often involve supramolecular assemblies that create microenvironments conducive to specific reactions. researchgate.net

While direct studies on this compound in nanoreactors are not prominent, research on the closely related substrate 4-nitrophenyl benzoate (PNPB) provides significant insights. researchgate.net The hydrolysis of PNPB has been studied in the presence of ionene nanoreactors, which are polymers that form globular hydrophobic microdomains in aqueous solutions. researchgate.net The efficiency of these nanoreactors in catalyzing ester hydrolysis was found to depend on the length of the alkyl side chains on the ionene polymer, as longer chains enhanced the formation of the hydrophobic microdomains where the reaction takes place. researchgate.net Such systems demonstrate the potential for using tailored nanoreactors to control and accelerate the hydrolysis of aromatic esters, a principle that could be extended to this compound.

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis and functionalization of complex molecules. eie.grmtroyal.ca The aromatic rings of this compound could potentially be modified through such reactions, although specific examples directly involving this compound are scarce.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are widely used to functionalize aryl halides. mtroyal.ca For a molecule like this compound to participate in these reactions, it would typically require prior functionalization to introduce a halide or another suitable leaving group onto one of its aromatic rings.

Alternatively, the existing functional groups can direct or be transformed by metal catalysis. For example, methods exist for the palladium-catalyzed decarbonylative coupling of carboxylic acids, which could be a potential route for derivatization. rsc.orgthieme-connect.de Furthermore, the nitro group itself can be transformed. As mentioned, iron-based nanoparticles can catalyze its reduction. escholarship.org Other metal-catalyzed reactions could potentially target the C-H bonds of the aromatic rings for direct functionalization, a rapidly developing area in organic synthesis. rsc.org

Photochemical Reactivity of Nitrobenzyl Esters

Photolytic Cleavage Mechanisms

The photolytic cleavage of nitrobenzyl esters is a well-documented phenomenon, though the precise mechanism is highly dependent on the position of the nitro group. For the archetypal ortho-nitrobenzyl esters, the cleavage predominantly follows a mechanism analogous to the Norrish Type II reaction. nih.govwikipedia.org This process is initiated by the absorption of UV radiation (typically 300–365 nm), which excites the o-nitrobenzyl chromophore. nih.gov The excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon in an intramolecular process, forming an aci-nitro tautomer intermediate. nih.govwikipedia.org This is followed by a rapid molecular rearrangement to a cyclic benzoisoxazoline derivative, which subsequently fragments to yield the final cleavage products: a carboxylic acid and an o-nitrosobenzaldehyde. nih.gov

In contrast, the photochemistry of meta and para isomers, such as 4-nitrobenzyl 4-methylbenzoate, was initially thought to be limited to simple photoreduction. cdnsciencepub.com However, subsequent research has shown that they are indeed photolabile, particularly in aqueous solutions, albeit through different mechanisms. cdnsciencepub.com For p-nitrobenzyl compounds, evidence suggests a pathway involving the formation of photogenerated nitrobenzyl carbanion intermediates, which can then react with molecular oxygen in a process known as photooxygenation. cdnsciencepub.com This reaction can lead to the formation of α-hydroperoxy ethers as primary products, which can then hydrolyze to yield a p-nitrobenzaldehyde and hydrogen peroxide. cdnsciencepub.com The presence of an intercalating agent covalently linked to a p-nitrobenzoyl group has also been shown to induce DNA scission upon UV irradiation, highlighting the photoactivity of this moiety. nih.gov

Electron Donor-Acceptor Complex Formation in Photoreactions

An alternative photochemical pathway involves the formation of an Electron Donor-Acceptor (EDA) complex. researchgate.netsioc-journal.cn In this mechanism, the electron-deficient nitroaromatic system of the nitrobenzyl ester acts as the electron acceptor, while an electron-rich species in the reaction medium, such as an amine, serves as the electron donor. researchgate.netrsc.org

The formation of this EDA complex is characterized by a weak interaction between the donor and acceptor molecules, which can be supported by DFT and UV-Vis studies. researchgate.net Upon irradiation with visible light, the EDA complex undergoes a single electron transfer (SET) from the donor to the acceptor. sioc-journal.cn This process generates a radical anion-cation pair, which initiates the subsequent chemical transformations. sioc-journal.cn This EDA-driven activation is a powerful strategy that often proceeds under mild conditions without the need for an additional photocatalyst, using light as a traceless external energy source. sioc-journal.cn This mechanism has been successfully applied to the photochemical conversion of O-2-nitrobenzyl protected hydroxamates to amides in the presence of amines. researchgate.net

Influence of Nitro Group on Photoreactivity

As discussed, the proximity of an ortho-nitro group to the benzylic carbon facilitates a highly efficient intramolecular hydrogen abstraction, making o-nitrobenzyl compounds particularly photolabile. upenn.educdnsciencepub.com Conversely, meta and para-nitrobenzyl derivatives lack this spatial arrangement and typically react through other, often less efficient, pathways in solution. cdnsciencepub.com